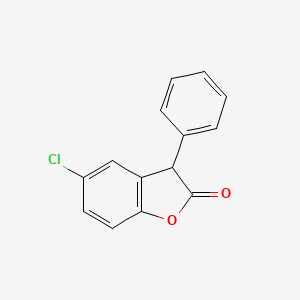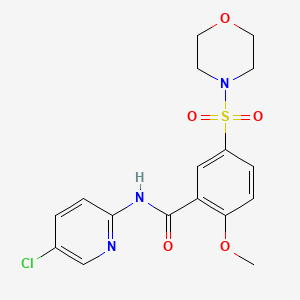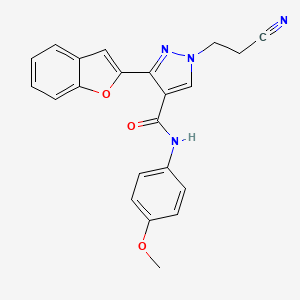
5-chloro-3-phenyl-1-benzofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-phenyl-1-benzofuran-2(3H)-one, also known as GBR 12909, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine from the synapse, leading to an increase in dopamine levels in the brain. GBR 12909 has been studied for its potential use as a medication for the treatment of various neurological and psychiatric disorders.
作用机制
The mechanism of action of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 involves its ability to block the reuptake of dopamine from the synapse, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may help to alleviate the symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 has been shown to have several biochemical and physiological effects, including an increase in dopamine levels in the brain, which may help to alleviate the symptoms of neurological and psychiatric disorders. 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 has also been shown to have an effect on other neurotransmitters, such as norepinephrine and serotonin.
实验室实验的优点和局限性
One advantage of using 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 in lab experiments is its potent and selective dopamine reuptake inhibition, which allows for the precise manipulation of dopamine levels in the brain. However, one limitation of using 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 in lab experiments is its potential for abuse and addiction, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909, including:
1. Further investigation into its potential use as a medication for the treatment of neurological and psychiatric disorders.
2. Studies on the long-term effects of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 on the brain and behavior.
3. Development of new compounds based on the structure of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 with improved pharmacological properties.
4. Investigation into the potential use of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 as a research tool for the study of dopamine neurotransmission.
5. Studies on the potential use of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 in combination with other medications for the treatment of neurological and psychiatric disorders.
Conclusion
In conclusion, 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use as a medication for the treatment of various neurological and psychiatric disorders. While there are limitations to its use in lab experiments, its potent pharmacological properties make it a valuable tool for the study of dopamine neurotransmission. Further research is needed to fully understand the potential benefits and limitations of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 for the treatment of neurological and psychiatric disorders.
合成方法
The synthesis of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 involves several steps, including the reaction of 3-phenylpropanoic acid with thionyl chloride to form 3-phenylpropanoyl chloride, which is then reacted with 5-chloro-2-hydroxybenzaldehyde in the presence of a base to form the benzofuran ring. The resulting compound is then further modified to form 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909.
科学研究应用
5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 has been extensively studied for its potential use as a medication for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction. In preclinical studies, 5-chloro-3-phenyl-1-benzofuran-2(3H)-one 12909 has been shown to increase dopamine levels in the brain, which may help to alleviate the symptoms of these disorders.
属性
IUPAC Name |
5-chloro-3-phenyl-3H-1-benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-10-6-7-12-11(8-10)13(14(16)17-12)9-4-2-1-3-5-9/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMLLCCRVLWNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386925 |
Source


|
| Record name | 2(3H)-Benzofuranone, 5-chloro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-phenyl-1-benzofuran-2(3H)-one | |
CAS RN |
27904-66-1 |
Source


|
| Record name | 2(3H)-Benzofuranone, 5-chloro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-(acetylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4973426.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4973439.png)
![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B4973448.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)


![8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)
![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)
![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)